4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thienylmethyl piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-oxobutanamide: Another benzothiophene derivative with similar structural features.
Uniqueness
4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of benzothiophene and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22N2OS2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-yl-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-6-16(14)23-17)20-9-7-19(8-10-20)13-15-5-3-11-22-15/h3,5,11-12H,1-2,4,6-10,13H2 |
InChI Key |
CDMPSJVTLOEOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CS4 |
Origin of Product |
United States |
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